Tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate Tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20261852
InChI: InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3
SMILES:
Molecular Formula: C17H25N3O6S
Molecular Weight: 399.5 g/mol

Tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC20261852

Molecular Formula: C17H25N3O6S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate -

Specification

Molecular Formula C17H25N3O6S
Molecular Weight 399.5 g/mol
IUPAC Name tert-butyl 3-methyl-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3
Standard InChI Key ZIFXYEQQDVXSEN-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a 1,4-diazepane backbone, a seven-membered ring with nitrogen atoms at positions 1 and 4. The tert-butyl carbamate group (-OC(O)C(CH₃)₃) is attached to the nitrogen at position 1, while the 2-nitrobenzenesulfonyl group (-SO₂C₆H₄NO₂) occupies position 4. A methyl group (-CH₃) is substituent at position 3, introducing stereochemical complexity.

Table 1: Key Structural Features

FeaturePositionFunctional GroupRole in Reactivity
Tert-butyl carbamate1-OC(O)C(CH₃)₃Steric protection, stability
2-Nitrobenzenesulfonyl4-SO₂C₆H₄NO₂Electrophilic activation
Methyl substituent3-CH₃Steric and electronic modulation

The diazepane ring adopts a chair-like conformation, with the nitrobenzenesulfonyl group occupying an axial position to minimize steric clash with the tert-butyl group.

Stereochemical Considerations

The stereochemistry at position 3 (methyl group) and position 4 (sulfonamide) is critical for biological activity. For instance, (S)-configured derivatives exhibit enhanced binding affinity to certain neurological targets compared to their (R)-counterparts .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. Key steps include:

  • Sulfonylation: Reaction with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

  • Purification: Column chromatography or recrystallization to isolate the product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldKey Observations
Sulfonylation2-Nitrobenzenesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C → RT, 16h60–75%Exothermic reaction; requires slow addition of sulfonyl chloride
WorkupWashing with NaHCO₃, drying (MgSO₄)Removes unreacted reagents

Optimization Strategies

Yields improve with strict temperature control (-10°C to 0°C during sulfonyl chloride addition) and stoichiometric excess of triethylamine (1.5–2.0 equiv) . Side products, such as disulfonylated byproducts, are minimized by maintaining a dilute reaction mixture.

Reactivity and Functionalization

Nucleophilic Displacement

The 2-nitrobenzenesulfonyl group acts as a leaving group under basic conditions, enabling nucleophilic substitution at position 4. For example, treatment with amines yields 4-amino-1,4-diazepane derivatives.

Catalytic Hydrogenation

The nitro group (-NO₂) is reducible to an amine (-NH₂) using H₂/Pd-C, providing access to intermediates for further functionalization.

Applications in Pharmaceutical Research

Kinase Inhibition

The compound serves as a scaffold for kinase inhibitors due to its ability to occupy hydrophobic pockets in enzyme active sites. Modifications at position 4 (sulfonamide) enhance selectivity for targets like JAK3 and BTK.

Prodrug Development

The tert-butyl carbamate group is enzymatically cleaved in vivo, making the compound a candidate for prodrug formulations. For instance, it has been explored in masked antidepressants requiring site-specific activation .

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